![molecular formula C18H26NO3+ B1225892 Methylatropine CAS No. 57-69-2](/img/structure/B1225892.png)
Methylatropine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylatropine is a tropane alkaloid.
Scientific Research Applications
Peripheral Muscarinic Toxicity Mitigation
Methylatropine, a quaternary ammonium analogue of atropine, has shown efficacy in alleviating peripheral muscarinic toxicity in animal models of epilepsy induced by agents such as pilocarpine or diisopropylfluorophosphate (DFP). Despite its popularity and potency among these derivatives, methylatropine is noted for its limited availability and high production costs. Ethylatropine bromide has been proposed as a cost-effective and environmentally friendly alternative, demonstrating similar efficacy in antagonizing muscarinic receptors without crossing the blood-brain barrier, thus restricting its action to peripheral sites (Rojas et al., 2017).
Modulation of Hyperglycemia in Response to Hemorrhage
Methylatropine has been used to study the cholinergic transmission's role in modulating plasma glucose levels during hemorrhagic hypotension in rats. Its administration in the paraventricular nucleus of the hypothalamus or after carotid receptor denervation showed a significant decrease in the hyperglycemic response to hemorrhage. This suggests that methylatropine, by blocking muscarinic receptors, can influence the neural pathways activated by hemorrhage-induced hypotension, which are responsible for the rise in blood glucose levels (Silveira et al., 2003).
properties
CAS RN |
57-69-2 |
---|---|
Molecular Formula |
C18H26NO3+ |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15+,16?,17-/m0/s1 |
InChI Key |
PIPAJLPNWZMYQA-WFVVYAPDSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
synonyms |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.